
1-((1R,3s)-adamantan-1-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1R,3s)-adamantan-1-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea, commonly known as "rimantadine," is a synthetic antiviral drug that belongs to the adamantane family. It was first approved by the US Food and Drug Administration (FDA) in 1993 for the treatment and prevention of influenza A virus infections in adults. Rimantadine has been widely used in the medical field due to its antiviral properties and low toxicity.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Compounds with structures similar to "1-((1R,3s)-adamantan-1-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea" have been synthesized to explore their chemical properties and potential applications. For example, a series of 1,3-disubstituted ureas with adamantane and pyrazole fragments showed inhibitory activity towards human sEH, highlighting their potential in medicinal chemistry (D'yachenko et al., 2019). Furthermore, the synthesis of 1,3-disubstituted ureas containing fluorine and/or chlorine substituted phenyl fragments has been achieved, with 1-isocyanatoadamantane prepared via a novel method, demonstrating the versatility of these compounds in chemical synthesis (Burmistrov et al., 2020).
Pharmacological Applications
The pharmacological interest in these compounds primarily lies in their inhibitory activity against sEH, an enzyme involved in the metabolism of epoxyeicosatrienoic acids, which play a role in regulating blood pressure and inflammation. Notably, a study presented a series of N,N'-disubstituted ureas with potent sEH inhibitory activity, demonstrating their potential in treating cardiovascular diseases and inflammatory conditions (Hwang et al., 2007). Moreover, the introduction of fluorophenyl groups in the structure of these ureas has been found to enhance their inhibitory potency against sEH, further emphasizing the significance of structural modifications in optimizing their pharmacological profile (Burmistrov et al., 2019).
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-[[1-(4-fluorophenyl)cyclopropyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O/c22-18-3-1-17(2-4-18)20(5-6-20)13-23-19(25)24-21-10-14-7-15(11-21)9-16(8-14)12-21/h1-4,14-16H,5-13H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJILPBNVLLXWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC23CC4CC(C2)CC(C4)C3)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2876835.png)
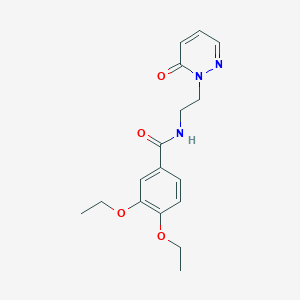
![4-(4-methoxyphenyl)-1,3-diphenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2876838.png)
![ethyl 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2876839.png)


![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid](/img/structure/B2876843.png)

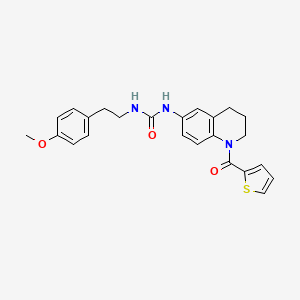
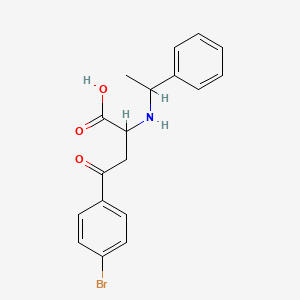
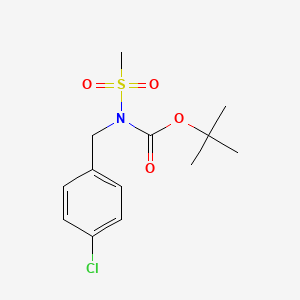
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2876852.png)
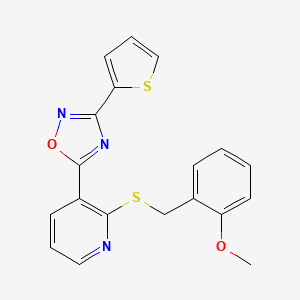
![3-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2876856.png)